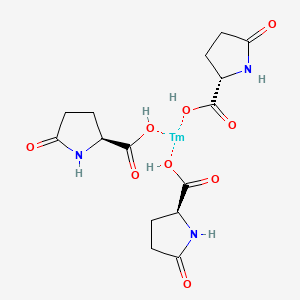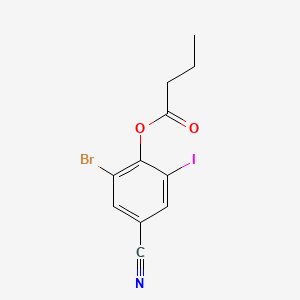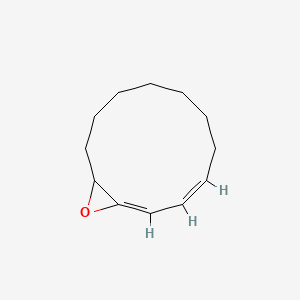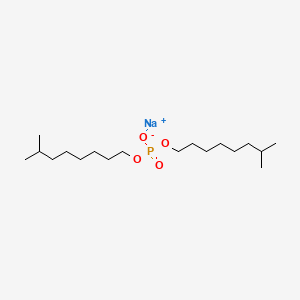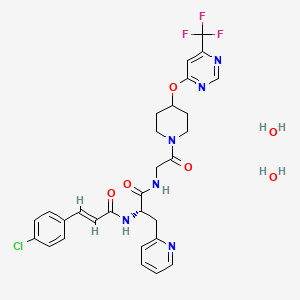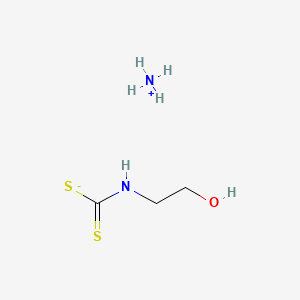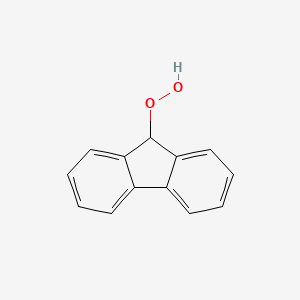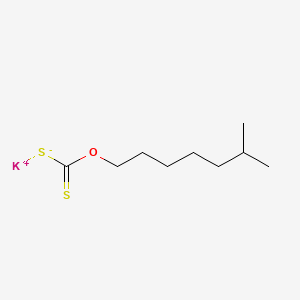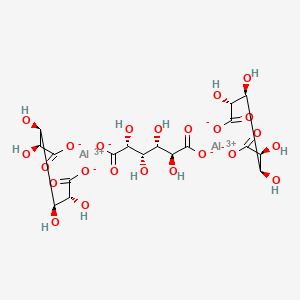
Dialuminium tris(D-glucarate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dialuminium tris(D-glucarate) is a chemical compound with the molecular formula C18H24Al2O24. It is formed by the coordination of two aluminum ions with three D-glucarate anions. D-glucarate is a derivative of D-glucaric acid, a naturally occurring substance found in various fruits and vegetables.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dialuminium tris(D-glucarate) can be synthesized through the reaction of aluminum salts with D-glucaric acid or its salts. One common method involves the reaction of aluminum chloride with potassium D-glucarate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of dialuminium tris(D-glucarate) follows similar principles but on a larger scale. The process involves the use of industrial-grade aluminum salts and D-glucaric acid. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is usually obtained through crystallization and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dialuminium tris(D-glucarate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: Reduction reactions can convert dialuminium tris(D-glucarate) into aluminum metal and D-glucaric acid.
Substitution: The compound can participate in substitution reactions where the D-glucarate anions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used in substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and various organic by-products.
Reduction: Aluminum metal and D-glucaric acid.
Substitution: Complexes with different ligands replacing D-glucarate.
Scientific Research Applications
Dialuminium tris(D-glucarate) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential role in metabolic pathways involving D-glucaric acid.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties and cholesterol-lowering effects.
Industry: Utilized in the production of biodegradable polymers and as a metal sequestering agent
Mechanism of Action
The mechanism of action of dialuminium tris(D-glucarate) involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes involved in the metabolism of D-glucaric acid, modulating their activity. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in industrial applications where it is used to sequester metals .
Comparison with Similar Compounds
Similar Compounds
Calcium D-glucarate: Similar in structure but contains calcium instead of aluminum. Used for its potential health benefits, including detoxification and cancer prevention.
Sodium D-gluconate: A derivative of D-gluconic acid, used as a chelating agent and in various industrial applications.
D-gluconic acid lactone: Another derivative of D-gluconic acid, used in food and pharmaceutical industries
Uniqueness
Dialuminium tris(D-glucarate) is unique due to its specific coordination with aluminum ions, which imparts distinct chemical and physical properties. Its ability to chelate metals and participate in various chemical reactions makes it valuable in both scientific research and industrial applications .
Properties
CAS No. |
84878-15-9 |
|---|---|
Molecular Formula |
C18H24Al2O24 |
Molecular Weight |
678.3 g/mol |
IUPAC Name |
dialuminum;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/3C6H10O8.2Al/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h3*1-4,7-10H,(H,11,12)(H,13,14);;/q;;;2*+3/p-6/t3*1-,2-,3-,4+;;/m000../s1 |
InChI Key |
MDBWNKIVVXMWEI-GFPJEPEZSA-H |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Al+3].[Al+3] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


